Pironetin
Overview
Description
Pironetin is a bacterial metabolite originally isolated from Streptomyces that has diverse biological activities, including anti-proliferative, immunosuppressive, and plant growth regulatory properties .
Synthesis Analysis
The Synthesis and Evaluation of Pironetin and Pironetin Analogs as Ovarian Cancer Chemotherapeutic Agents was discussed in a dissertation . The synthesis involved Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .Molecular Structure Analysis
Pironetin forms a covalent bond to cysteine-316 in α-tubulin via a Michael addition reaction . The crystal structure of the tubulin-pironetin complex revealed that pironetin perturbs the T7 loop and helix H8 of α-tubulin .Chemical Reactions Analysis
Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule . The Alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reactions were used in an asymmetric total synthesis of both the natural (−) and unnatural (+) antipodes of pironetin .Physical And Chemical Properties Analysis
Pironetin has a molecular formula of C19H32O4, an average mass of 324.455 Da, and a mono-isotopic mass of 324.230072 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 473.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .Scientific Research Applications
Microtubule Formation Inhibition
- Pironetin has been identified as a powerful inhibitor of microtubule assembly in cancer treatment. Its mode of action includes binding covalently to αCys316 of α-tubulin and perturbing essential tubulin elements, leading to the inhibition of microtubule formation. This mechanism is vital in understanding how Pironetin impedes cancer cell proliferation and has implications for developing Pironetin variants with enhanced activity profiles (Prota et al., 2016).
Antitumor Activity and Cell Cycle Arrest
- Pironetin and its derivatives have shown significant antitumor activity and the ability to arrest the cell cycle at the M-phase. This effect was observed in various tumor cell lines, including those resistant to other microtubule-targeted drugs, suggesting Pironetin's potential as a novel antitumor drug (Kondoh et al., 1998).
Structural Analysis and Synthesis
- The total synthesis of Pironetin has been accomplished, highlighting its structural complexity and the significance of its stereochemistry. This synthesis is crucial for understanding Pironetin's biological activities and provides a foundation for designing more effective derivatives (Dias et al., 2003).
Binding Mechanism and Target Identification
- Studies have identified that Pironetin binds selectively to Lys352 of α-tubulin. This discovery is significant as it is the first known compound to covalently bind to this specific site on α-tubulin, offering insights into new strategies for targeting tubulin in cancer therapy (Usui et al., 2004).
Plant Growth Regulation
- Apart from its anticancer properties, Pironetin has also been identified as a novel plant growth regulator. It shows inhibitory effects on the growth of crops like rice and wheat, indicating its potential application in agriculture (Kobayashi et al., 1994)
Future Directions
properties
IUPAC Name |
(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGDBYGUWEHCV-FSEPSNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037185 | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pironetin | |
CAS RN |
151519-02-7 | |
Record name | Pironetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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